1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one
Overview
Description
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one is an organic compound that features a combination of a chloro-fluorophenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2-bromoacetophenone.
Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes a nucleophilic substitution reaction with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization with ammonium acetate to form the imidazole ring, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Leads to the formation of amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it could inhibit the synthesis of ergosterol in fungal cells, leading to antifungal activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one: Lacks the chlorine atom, leading to different chemical properties.
1-(4-chloro-2-methylphenyl)-2-(1H-imidazol-2-yl)ethan-1-one: The presence of a methyl group instead of fluorine alters its chemical behavior.
Uniqueness
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCAVWUWNDCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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